3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Based on the potential target (dipeptidylpeptidase 4), it can be inferred that this compound might affect the incretin pathway, which plays a crucial role in glucose homeostasis .
Pharmacokinetics
Similar compounds have been found to have good solubility in dmso and methanol , which might impact their bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis of bt-474 cells , suggesting that this compound might have similar effects.
Action Environment
Similar compounds have been found to exhibit great thermal stability , suggesting that this compound might also be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
What sets 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine apart from these similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16-10-11-26(23-16)20-9-8-19(21-22-20)25-14-12-24(13-15-25)17(2)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFXVUMMAVGBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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